molecular formula C18H25N7O2S2 B2654212 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 920223-65-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2654212
CAS No.: 920223-65-0
M. Wt: 435.57
InChI Key: KBZZTAUTZGEWAM-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H25N7O2S2 and its molecular weight is 435.57. The purity is usually 95%.
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Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound that combines a thiadiazole moiety with a quinazoline derivative. This structural combination is significant as both thiadiazole and quinazoline derivatives have been reported to exhibit various biological activities. The aim of this article is to explore the biological activity associated with this compound through existing literature and research findings.

Chemical Structure and Properties

The compound features a 5-methyl group on the thiadiazole ring and a piperazine-linked quinazoline structure. The presence of these functional groups potentially enhances its biological efficacy.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole nucleus exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial : Various derivatives have shown activity against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups on the thiadiazole ring has been linked to increased antibacterial potency .
  • Antifungal : Some studies report that thiadiazole derivatives can inhibit fungal growth effectively, making them candidates for antifungal drug development .

Anticancer Activity

Thiadiazole-based compounds have demonstrated cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µM)
Thiadiazole Derivative AMDA-MB-231 (Breast Cancer)3.3
Thiadiazole Derivative BHOP 92 (Lung Cancer)6.49
Thiadiazole Derivative CHCC-2998 (Colon Cancer)5.31

Research indicates that modifications to the thiadiazole ring can enhance cytotoxicity against various tumor cells .

Anti-inflammatory Properties

Thiadiazoles are known for their anti-inflammatory effects. Studies suggest that certain derivatives can inhibit pro-inflammatory cytokine production and may serve as potential therapeutic agents in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Interaction with Cellular Targets : The quinazoline moiety may interact with specific cellular receptors or pathways that regulate cell proliferation and apoptosis.
  • Synergistic Effects : The combination of both moieties could lead to synergistic effects that enhance overall biological activity while potentially reducing toxicity.

Case Studies

Several studies have highlighted the promising biological activities of thiadiazole-containing compounds:

  • Study on Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and tested against various bacterial strains. Results showed that certain modifications significantly increased antibacterial potency compared to standard antibiotics .
  • Cytotoxicity Evaluation : Research involving the evaluation of cytotoxic effects on cancer cell lines demonstrated that specific derivatives exhibited IC50 values lower than conventional chemotherapeutic agents like cisplatin .

Scientific Research Applications

Pharmacological Properties

The compound features a thiadiazole moiety which is known for its diverse biological activities. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antitumor , antimicrobial , and anti-inflammatory properties:

Antitumor Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The results demonstrated that these compounds could inhibit cell proliferation effectively compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

Thiadiazole compounds have also shown promising antimicrobial effects:

  • Derivatives substituted at the C-5 position of the thiadiazole ring exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that some compounds were more effective than established antibiotics like streptomycin .

Anti-inflammatory Effects

Research has suggested that certain thiadiazole derivatives possess anti-inflammatory properties. These compounds can potentially inhibit pathways involved in inflammation, making them candidates for further development in treating inflammatory diseases.

Therapeutic Potential

The therapeutic applications of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide extend beyond cancer treatment:

Central Nervous System (CNS) Activity

Some studies have suggested that compounds containing piperazine and thiadiazole moieties may exhibit CNS depressant effects. This opens avenues for developing treatments for neurological disorders.

Antidiabetic and Antihypertensive Effects

Research indicates that related thiadiazole compounds have shown promise in managing diabetes and hypertension by modulating metabolic pathways and vascular responses .

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityResults
Thiadiazole DerivativesAntitumorSignificant inhibition of HepG-2 and A549 cell lines compared to cisplatin
2-Amino-ThiadiazolesAntimicrobialMIC values lower than standard antibiotics against various bacterial strains
Thiadiazole DerivativesAnti-inflammatoryDemonstrated potential to inhibit inflammatory pathways

Properties

IUPAC Name

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O2S2/c1-12-21-22-17(29-12)19-15(26)11-28-16-13-5-3-4-6-14(13)25(18(27)20-16)24-9-7-23(2)8-10-24/h3-11H2,1-2H3,(H,19,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZZTAUTZGEWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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